1-methanesulfonyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)piperidine-4-carboxamide
Description
The compound 1-methanesulfonyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)piperidine-4-carboxamide features a methanesulfonyl group, a piperidine-4-carboxamide core, and a 6-(1H-pyrrol-1-yl)pyridazine moiety linked via an ethylamino spacer. Piperidine-carboxamides are common in medicinal chemistry due to their conformational flexibility and hydrogen-bonding capabilities, which facilitate interactions with biological targets .
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3S/c1-27(25,26)23-12-6-14(7-13-23)17(24)19-9-8-18-15-4-5-16(21-20-15)22-10-2-3-11-22/h2-5,10-11,14H,6-9,12-13H2,1H3,(H,18,20)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRDEGIYIIDKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methanesulfonyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)piperidine-4-carboxamide can be achieved through multiple synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1-methanesulfonyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazine rings, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methanesulfonyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methanesulfonyl-N-{[3-(Pyridin-4-yl)Pyrazin-2-yl]Methyl}Piperidine-4-Carboxamide (CAS 2097859-91-9)
- Structural Differences: Replaces the pyridazine ring with a pyrazine moiety and substitutes the ethylamino linker with a methyl group.
- Implications: Pyrazine’s electron-deficient nature may alter binding affinity compared to pyridazine, which offers distinct hydrogen-bonding patterns.
- Molecular Weight : 375.4 g/mol (C₁₇H₂₁N₅O₃S).
1-(Methylsulfonyl)-N-(2-(4-(Piperidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)Piperidine-4-Carboxamide (CAS 1171621-46-7)
- Structural Differences : Features a pyrazolo[3,4-d]pyrimidine core instead of pyridazine.
- The piperidinyl substituent adds basicity, influencing pharmacokinetics .
- Molecular Weight : 435.5 g/mol (C₁₉H₂₉N₇O₃S).
Functional Group Variations
N-(2-((6-(1H-Pyrrol-1-yl)Pyridazin-3-yl)Amino)Ethyl)Cinnamamide (CAS 1396892-12-8)
- Structural Differences : Replaces the methanesulfonyl-piperidine-carboxamide with a cinnamamide group.
- Implications: The cinnamamide’s conjugated double bond may improve membrane permeability but reduce metabolic stability compared to the sulfonyl group.
- Molecular Weight : 333.4 g/mol (C₁₉H₁₉N₅O).
PROTAC Analogues (e.g., Compound 8.8 in )
- Structural Overlap : Shares the piperidine-4-carboxamide motif but incorporates a PROTAC (PROteolysis-Targeting Chimera) design with E3 ligase-binding and target-binding domains.
- Implications : While the target compound lacks PROTAC functionality, the piperidine-carboxamide group’s role in stabilizing protein-ligand interactions is conserved .
Data Table: Key Comparative Metrics
*Estimated based on structural analogs.
Research Findings and Implications
- Pyridazine vs. Pyrazine/Pyrimidine : Pyridazine’s dual nitrogen atoms may favor interactions with polar residues in enzyme active sites, whereas pyrazine’s symmetry could limit binding specificity .
- Sulfonyl vs. Amide Groups : Methanesulfonyl improves aqueous solubility and oxidative stability compared to cinnamamide, which is prone to esterase-mediated hydrolysis .
- Pharmacokinetics : Piperidine-carboxamides generally exhibit moderate LogP values (~2–4), balancing membrane permeability and solubility. The target compound’s sulfonyl group may lower LogP, enhancing solubility but reducing blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
